molecular formula C16H19N3O2 B2658276 1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1170399-29-7

1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2658276
CAS No.: 1170399-29-7
M. Wt: 285.347
InChI Key: TWHOVCFDCHRJJN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 3-ethyl-1,2,4-oxadiazole moiety at position 3. The ethyl substituent on the oxadiazole may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-4-14-17-16(21-18-14)12-8-15(20)19(9-12)13-6-5-10(2)11(3)7-13/h5-7,12H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHOVCFDCHRJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through the cyclization of appropriate amines with carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocycles, including urea derivatives, pyrazolotetrazoles, and other pyrrolidinone-containing analogues. Below is a comparative analysis based on substituent effects, molecular properties, and synthetic yields (where available):

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Notable Features
Target Compound Pyrrolidin-2-one 1: 3,4-Dimethylphenyl; 4: 3-ethyl-1,2,4-oxadiazol-5-yl ~297.36 (calculated) N/A Balanced lipophilicity; potential for CNS penetration due to small size
1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n) Urea 3,4-Dimethylphenyl; thiazole-piperazine 422.2 75.0 Higher molecular weight; thiazole-piperazine may enhance solubility
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one () Pyrrolidin-2-one 1: Azetidine; 4: 3-cyclopropyl-1,2,4-oxadiazole 167.13 (core only) N/A Smaller substituents; cyclopropane may improve metabolic stability
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () Pyrrolidin-2-one Tetrahydroquinolin-nitrophenyl; oxazole-phenyl ~495.5 (calculated) N/A Extended aromatic system; nitro group may confer redox activity

Key Observations

Compared to urea derivatives (e.g., 9n, 9o in ), the pyrrolidinone core may reduce hydrogen-bonding capacity but improve membrane permeability .

Synthetic Accessibility: Urea derivatives () exhibit moderate yields (75–79%), suggesting that the target compound’s synthesis could benefit from similar coupling strategies, though its oxadiazole-pyrrolidinone linkage may require specialized conditions .

Oxadiazole vs. Other Heterocycles :

  • The 1,2,4-oxadiazole in the target compound is more electron-deficient than the 1,2-oxazole in , which could influence π-π stacking or charge-transfer interactions in target binding .

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural parallels suggest:

  • CNS Applications: The pyrrolidinone core and moderate size may favor blood-brain barrier penetration.
  • Antimicrobial Potential: Oxadiazole derivatives are known for antimicrobial activity; the ethyl group could mitigate toxicity compared to halogenated analogues .

Biological Activity

1-(3,4-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the oxadiazole moiety is particularly significant as it has been associated with a wide range of pharmacological effects.

Chemical Structure

The compound can be represented by the following structural formula:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This structure features a pyrrolidinone ring linked to both a dimethylphenyl group and an ethyl-substituted oxadiazole.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit diverse biological activities. Here are some notable findings regarding the biological activity of this compound:

Anticancer Activity

  • Mechanism of Action : Compounds with oxadiazole derivatives have shown efficacy in targeting various cancer-related enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase. These interactions can inhibit cancer cell proliferation and induce apoptosis in tumor cells .
  • Case Studies : In a study assessing a related oxadiazole derivative, it was found to have an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and breast cancer . Although specific data for our compound may not be directly available, the structural similarities suggest comparable activities.

Antimicrobial Properties

Research has demonstrated that 1,2,4-oxadiazoles possess significant antimicrobial properties. They have been tested against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) and other inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison table highlighting the biological activities of similar oxadiazole-containing compounds is provided below:

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAnticancer92.4HDAC inhibition
Compound BAntimicrobial50Cell wall synthesis inhibition
Compound CAnti-inflammatory30COX inhibition

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